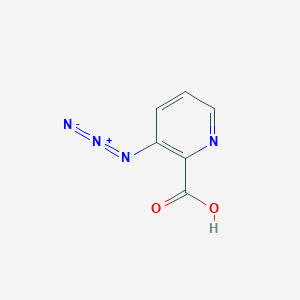
3-Azidopyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azidopyridine-2-carboxylic acid is a heterocyclic organic compound that contains both an azide group and a carboxylic acid group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-azidopyridine-2-carboxylic acid typically involves the introduction of an azide group to a pyridine derivative. One common method is the nucleophilic substitution reaction of 3-chloropyridine-2-carboxylic acid with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-Azidopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Iminophosphorane intermediates.
科学的研究の応用
3-Azidopyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-azidopyridine-2-carboxylic acid depends on its specific application. In biological systems, the azide group can undergo bioorthogonal reactions, allowing for the selective labeling and modification of biomolecules. The carboxylic acid group can interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
3-Aminopyridine-2-carboxylic acid: Contains an amino group instead of an azide group.
3-Chloropyridine-2-carboxylic acid: Contains a chlorine atom instead of an azide group.
2-Aminopyridine-3-carboxylic acid: Contains an amino group at a different position on the pyridine ring.
Uniqueness
3-Azidopyridine-2-carboxylic acid is unique due to the presence of both an azide group and a carboxylic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C6H4N4O2 |
|---|---|
分子量 |
164.12 g/mol |
IUPAC名 |
3-azidopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4N4O2/c7-10-9-4-2-1-3-8-5(4)6(11)12/h1-3H,(H,11,12) |
InChIキー |
BMWAUEXPAFIMAT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(=O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


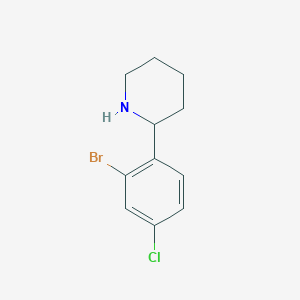
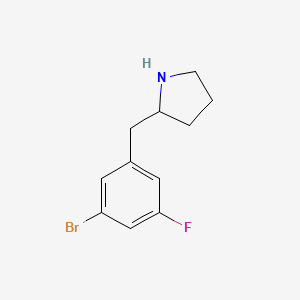
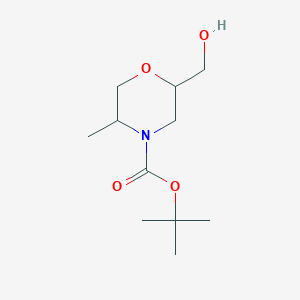
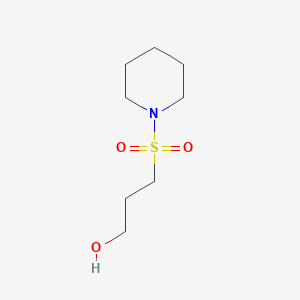

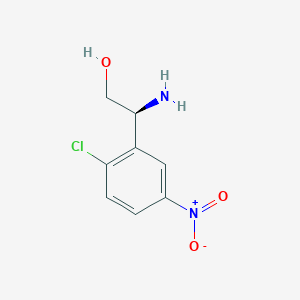
![2-{2-[(Tert-butoxy)carbonyl]-6,9-dioxa-2-azaspiro[4.5]decan-7-yl}aceticacid](/img/structure/B13549861.png)

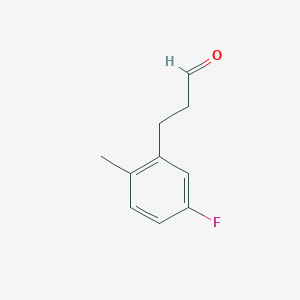
![Methyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13549871.png)


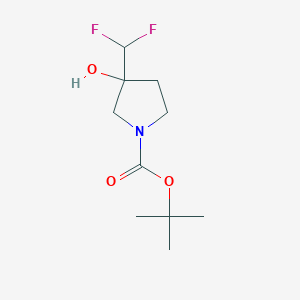
![N2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B13549883.png)
